molecular formula C16H15N3O2 B15041981 N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide

N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide

Cat. No.: B15041981
M. Wt: 281.31 g/mol
InChI Key: PVFUNUKSPYLPDR-WQRHYEAKSA-N
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Description

N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyridine ring, a phenyl group with a hydroxy and prop-2-en-1-yl substituent, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide typically involves a multi-step process:

    Formation of the Aldehyde Intermediate: The starting material, 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde, is synthesized through the hydroxylation of 3-(prop-2-en-1-yl)benzaldehyde.

    Condensation Reaction: The aldehyde intermediate is then reacted with pyridine-2-carbohydrazide under acidic or basic conditions to form the desired hydrazone derivative. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways due to its reactive functional groups.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide
  • N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide
  • N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-6-12-7-5-8-13(15(12)20)11-18-19-16(21)14-9-3-4-10-17-14/h2-5,7-11,20H,1,6H2,(H,19,21)/b18-11-

InChI Key

PVFUNUKSPYLPDR-WQRHYEAKSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)C2=CC=CC=N2)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CC=N2)O

Origin of Product

United States

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